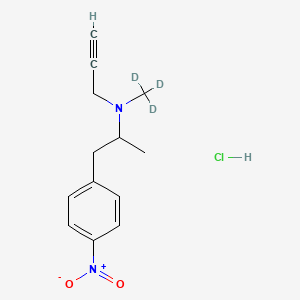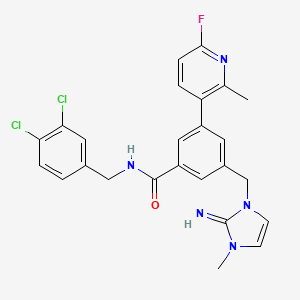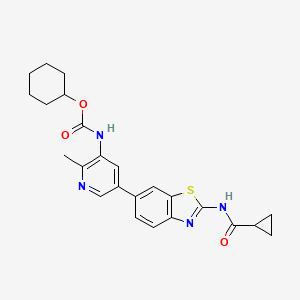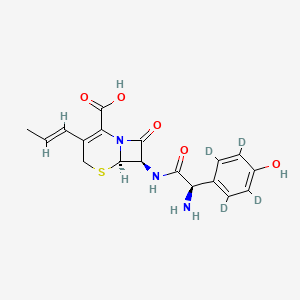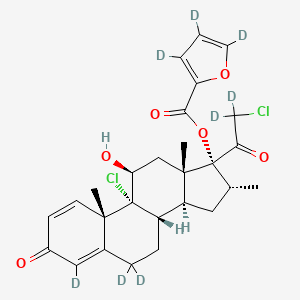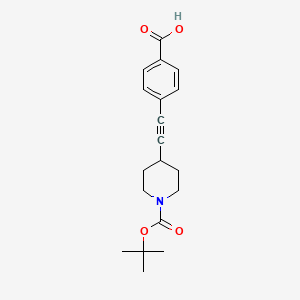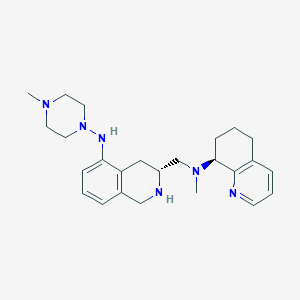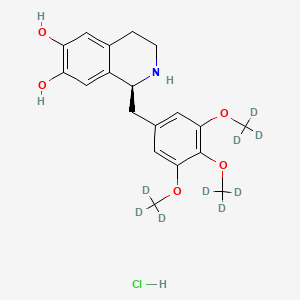![molecular formula C50H56MgN2O8S2 B12425435 magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate](/img/structure/B12425435.png)
magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate is a complex organic compound that features a magnesium ion coordinated to a chiral ethoxy-substituted propanoate ligand This compound is notable for its intricate structure, which includes a pyrrole ring substituted with a methylsulfanylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine in the presence of an acid catalyst.
Substitution Reactions:
Formation of the Propanoate Ligand: The ethoxy-substituted propanoate ligand can be synthesized through esterification reactions involving the corresponding carboxylic acid and ethanol in the presence of an acid catalyst.
Coordination to Magnesium: The final step involves the coordination of the synthesized ligand to a magnesium ion, which can be achieved by reacting the ligand with a magnesium salt, such as magnesium chloride, in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the synthesis of the pyrrole ring and the substitution reactions, as well as the use of automated systems for the coordination step.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanylphenyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups in the propanoate ligand, potentially leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group in the propanoate ligand.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkoxides and amines.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Substituted propanoates.
科学研究应用
Chemistry: The compound can be used as a ligand in coordination chemistry to study the properties of magnesium complexes.
Medicine: The compound may have potential as a therapeutic agent, particularly in the treatment of conditions related to magnesium deficiency.
Industry: The compound’s unique structure may make it useful in the development of new materials, particularly in the field of catalysis.
作用机制
The mechanism of action of magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate likely involves the coordination of the magnesium ion to various molecular targets. Magnesium is known to play a crucial role in many enzymatic reactions, and the compound’s structure suggests that it may interact with enzymes involved in metabolic pathways. The presence of the pyrrole ring and the methylsulfanylphenyl group may also contribute to the compound’s activity by facilitating interactions with specific molecular targets.
相似化合物的比较
Similar Compounds
Magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate: Similar structure but lacks the methylsulfanyl group.
Magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfonylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate: Similar structure but contains a sulfonyl group instead of a sulfanyl group.
Uniqueness
Magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate is unique due to the presence of the methylsulfanylphenyl group, which may confer distinct chemical and biological properties
属性
分子式 |
C50H56MgN2O8S2 |
|---|---|
分子量 |
901.4 g/mol |
IUPAC 名称 |
magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate |
InChI |
InChI=1S/2C25H29NO4S.Mg/c2*1-4-29-24(25(27)28)17-19-6-10-21(11-7-19)30-16-15-26-18(2)5-14-23(26)20-8-12-22(31-3)13-9-20;/h2*5-14,24H,4,15-17H2,1-3H3,(H,27,28);/q;;+2/p-2/t2*24-;/m00./s1 |
InChI 键 |
UJYFZCVPOSZDMK-YPPDDXJESA-L |
手性 SMILES |
CCO[C@@H](CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].CCO[C@@H](CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].[Mg+2] |
规范 SMILES |
CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].[Mg+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


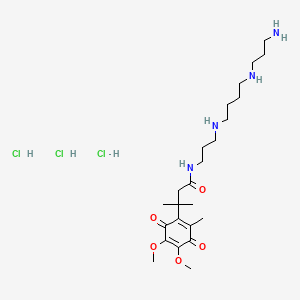
![[(1R,2R,4S,5S)-9-hydroxy-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12425369.png)

![[(3S,8R,9S,10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12425378.png)
![(2S,5S,8S,11S,18E,26S)-26-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2,5-dibenzyl-8-(3-carbamimidamidopropyl)-3,6,9,27-tetraoxo-1,4,7,10,16,21-hexazacycloheptacos-18-ene-11-carboxamide](/img/structure/B12425384.png)
